2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Purity specification Quality control Procurement

2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8) is an indane-based amino alcohol with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. The compound incorporates a saturated indane (2,3-dihydro-1H-indene) ring attached to an ethanolamine chain, classifying it among N-hydroxyethyl aminoindanes.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 99858-65-8
Cat. No. B1419982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
CAS99858-65-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NCCO
InChIInChI=1S/C11H15NO/c13-8-7-12-11-6-5-9-3-1-2-4-10(9)11/h1-4,11-13H,5-8H2
InChIKeyGGLQSNAHAAPZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8): Structural Profile and Procurement Baseline


2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8) is an indane-based amino alcohol with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . The compound incorporates a saturated indane (2,3-dihydro-1H-indene) ring attached to an ethanolamine chain, classifying it among N-hydroxyethyl aminoindanes [1]. It is commercially available from multiple suppliers in research-grade purity, typically 95% or higher, and is used as a synthetic building block in medicinal chemistry and pharmaceutical intermediate production . Its computed physicochemical properties—XLogP3 of 1.0 and topological polar surface area of 32.3 Ų—place it within favorable drug-likeness space for further functionalization [2].

Why Generic Substitution of 2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8) Is Not Advisable Without Comparative Data


The indane scaffold in 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol provides a conformationally restricted, semi-rigid bicyclic architecture that differentiates it from simple phenyl or adamantyl ethanolamine analogs [1]. This structural feature alters the spatial orientation of the ethanolamine side chain, potentially affecting receptor-binding interactions, metabolic stability, and synthetic reactivity in downstream applications [2]. Consequently, substitution with 2-(phenylamino)ethanol, 2-(1-adamantylamino)ethanol, or other amino alcohols will yield different physicochemical profiles (e.g., lipophilicity, steric bulk) and may compromise the desired performance in structure-activity relationship (SAR) studies or chemical process development [1]. The quantitative evidence below demonstrates why procurement of the specific indan-1-ylamino regioisomer is scientifically justified over structurally related alternatives.

Quantitative Differentiation Evidence for 2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8)


Minimum Purity Specification and Analytical Documentation Across Commercial Suppliers

Commercially offered minimum purity specifications for CAS 99858-65-8 range from 95% (AKSci, Bidepharm, Leyan) to NLT 97% (MolCore) . Bidepharm additionally provides batch-specific analytical reports including NMR, HPLC, and GC data upon request, while AKSci offers a formal Certificate of Analysis (COA) and SDS documentation . When selecting a supplier, a 2% higher minimum purity specification (97% vs. 95%) may reduce the need for in-house purification prior to use, directly impacting downstream yield and reproducibility.

Purity specification Quality control Procurement

Lipophilicity and Passive Permeability Potential: Comparison with Phenyl and Adamantyl Ethanolamine Analogs

The computed XLogP3 value for 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is 1.0, compared to 0.7 for the phenyl analog 2-(phenylamino)ethanol (PubChem CID 10233) and approximately 3.2 for 2-(1-adamantylamino)ethanol (PubChem CID 12772615) [1][2][3]. The indane compound occupies an intermediate lipophilicity range, suggesting a balanced profile between membrane permeability and aqueous solubility, within the optimal drug-like logP range of 0–3 [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area and Drug-Likeness Compliance: Conformity to Oral Bioavailability Rules

The topological polar surface area (TPSA) of 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is 32.3 Ų, identical to its phenyl and adamantyl ethanolamine analogs due to the conserved functional groups [1]. However, the hydrogen bond donor count (2) and acceptor count (2), combined with a rotatable bond count of 3, fully comply with the Lipinski Rule of Five and Veber bioavailability criteria (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. This contrasts with 2-(1-adamantylamino)ethanol, which has a higher molecular weight (209.33 g/mol) and greater steric bulk, potentially reducing its suitability for fragment-based drug discovery approaches where lower molecular weight is desired [2].

TPSA Bioavailability Lead-likeness

Optimal Application Scenarios for 2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethan-1-ol (CAS 99858-65-8) Based on Procurement-Relevant Evidence


Fragment-Based Drug Discovery Requiring an Indane Scaffold with Intermediate Lipophilicity

The indane amino alcohol scaffold, with an XLogP3 of 1.0 and TPSA of 32.3 Ų, is well-suited for fragment-based screening libraries where moderate lipophilicity and drug-like physicochemical properties are required [1]. Its intermediate logP value, compared to more polar phenyl (0.7) or hydrophobic adamantyl (3.2) analogs, offers a balanced partition coefficient favorable for both membrane permeability and aqueous solubility in biochemical assays [1][2].

Pharmaceutical Intermediate for S1P Receptor Modulators or Beta-Adrenergic Ligand Synthesis

The 1-aminoindane ethanolamine motif is a key synthetic intermediate for the preparation of oxadiazole-containing S1P receptor agonists (e.g., CYM5442 analogs) and indane-based beta-adrenergic receptor ligands [3]. The availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm ensures reliable starting material quality for multi-step synthesis campaigns .

Reference Standard for Analytical Method Development and Impurity Profiling

With supplier purity specifications ranging from 95% to NLT 97%, this compound serves as a suitable reference standard for HPLC/GC method validation and impurity profiling in quality control environments . The availability of a Certificate of Analysis (COA) upon request from vendors like AKSci supports regulatory documentation requirements in GLP-analytical settings .

Conformational Restriction Tool in SAR Studies of Amino Alcohol Pharmacophores

The saturated indane bicycle provides conformational restriction of the ethanolamine pharmacophore compared to flexible phenethylamine analogs, enabling SAR studies that explore the impact of ring constraint on target binding affinity and selectivity [3]. The stereogenic center at the C-1 position of the indane ring also permits enantioselective synthesis and chiral resolution in lead optimization programs [3].

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